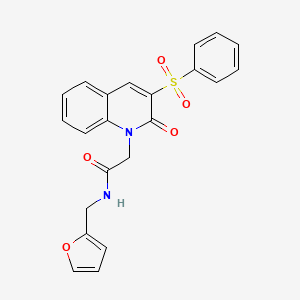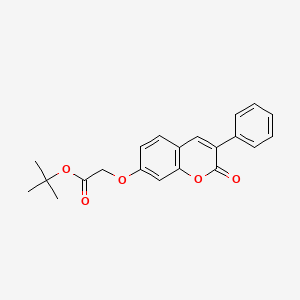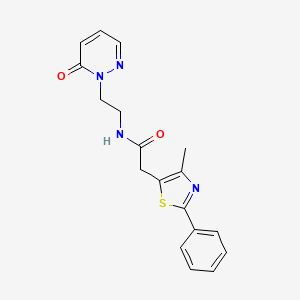![molecular formula C18H20N2OS B2784110 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-74-5](/img/structure/B2784110.png)
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole, also known as BMT-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BMT-1 is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The mechanism of action of 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of certain cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has a number of different biochemical and physiological effects that make it a valuable tool for researchers. For example, this compound has been shown to induce apoptosis, or programmed cell death, in a variety of different cell types. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole in lab experiments is that it has been extensively studied and characterized, making it a well-established research tool. Additionally, this compound has a variety of different biochemical and physiological effects, making it a versatile tool for researchers in a number of different fields. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with than other research tools.
Future Directions
There are a number of different future directions for research involving 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole. For example, researchers could investigate the potential use of this compound as a treatment for cancer in animal models. Additionally, researchers could investigate the mechanism of action of this compound in more detail, in order to better understand how it produces its biochemical and physiological effects. Finally, researchers could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its anti-tumor activity.
Synthesis Methods
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole can be synthesized using a number of different methods, but one common approach involves the reaction of 2-aminobenzimidazole with p-tolyl chloromethyl ether and 3-mercaptopropionic acid. This reaction produces this compound as a white solid, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole has been studied extensively for its potential use as a research tool in a variety of different fields. For example, this compound has been shown to have anti-tumor activity in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs for a variety of different diseases.
properties
IUPAC Name |
2-[3-(4-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-9-15(10-8-14)21-11-4-12-22-13-18-19-16-5-2-3-6-17(16)20-18/h2-3,5-10H,4,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUETCEIHSZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)

![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2784041.png)
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)
